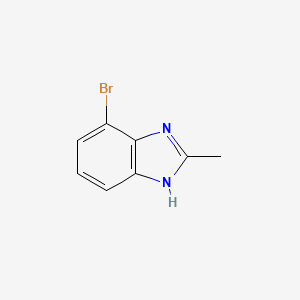4-Bromo-2-methyl-1H-benzimidazole
CAS No.: 20223-87-4
Cat. No.: VC2367823
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20223-87-4 |
|---|---|
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.06 g/mol |
| IUPAC Name | 4-bromo-2-methyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H7BrN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) |
| Standard InChI Key | HQNGOOZSFZDLKJ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1)C=CC=C2Br |
| Canonical SMILES | CC1=NC2=C(N1)C=CC=C2Br |
Introduction
Chemical Structure and Properties
Structural Information
4-Bromo-2-methyl-1H-benzimidazole has the molecular formula C₈H₇BrN₂, consisting of a benzimidazole core with a bromine substituent at position 4 and a methyl group at position 2 . The structure features two nitrogen atoms in the imidazole ring, with one nitrogen carrying a hydrogen atom that can participate in hydrogen bonding.
The compound can be represented using various chemical notation systems:
| Notation Type | Value |
|---|---|
| SMILES | CC1=NC2=C(N1)C=CC=C2Br |
| InChI | InChI=1S/C8H7BrN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) |
| InChIKey | HQNGOOZSFZDLKJ-UHFFFAOYSA-N |
Table 1: Chemical Notation Systems for 4-Bromo-2-methyl-1H-benzimidazole
The compound possesses a planar structure due to the aromatic nature of both the benzene and imidazole rings, which contributes to its stability and electronic properties.
Physical Properties
4-Bromo-2-methyl-1H-benzimidazole exhibits distinct physical properties that are relevant to its handling, purification, and application in various chemical processes. The key physical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 211.059 g/mol |
| Physical State | Solid |
| Density | 1.7±0.1 g/cm³ |
| Boiling Point | 397.3±15.0 °C at 760 mmHg |
| Flash Point | 194.1±20.4 °C |
| Index of Refraction | 1.697 |
| Exact Mass | 209.979248 |
Table 2: Physical Properties of 4-Bromo-2-methyl-1H-benzimidazole
The high boiling point and flash point indicate that the compound has relatively low volatility and presents reduced fire hazards under normal laboratory conditions. The density value suggests that the compound is significantly denser than water, which is typical for brominated aromatic compounds.
Chemical Properties
The chemical behavior of 4-Bromo-2-methyl-1H-benzimidazole is influenced by both its benzimidazole core and the specific functional groups attached to it. Key chemical properties include:
| Property | Value |
|---|---|
| LogP | 2.05 |
| Polar Surface Area (PSA) | 28.68000 |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C |
| Hazard Classification | Xi (Irritant) |
Table 3: Chemical Properties of 4-Bromo-2-methyl-1H-benzimidazole
The LogP value of 2.05 indicates moderate lipophilicity, suggesting that the compound has balanced solubility characteristics in both polar and non-polar solvents. This property is particularly relevant for pharmaceutical applications, as it influences membrane permeability and bioavailability. The relatively low polar surface area (PSA) of 28.68 Ų further supports the compound's potential ability to cross biological membranes.
The bromine atom at the 4-position serves as a potential site for various chemical transformations, particularly metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which makes this compound valuable as a synthetic intermediate .
Spectroscopic Data and Analytical Characterization
Mass Spectrometry Data
Mass spectrometry provides valuable information for the identification and characterization of 4-Bromo-2-methyl-1H-benzimidazole. The predicted collision cross-section (CCS) values for various adducts of the compound are presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 210.98654 | 139.0 |
| [M+Na]⁺ | 232.96848 | 143.8 |
| [M+NH₄]⁺ | 228.01308 | 144.3 |
| [M+K]⁺ | 248.94242 | 144.4 |
| [M-H]⁻ | 208.97198 | 139.0 |
| [M+Na-2H]⁻ | 230.95393 | 142.7 |
| [M]⁺ | 209.97871 | 138.5 |
| [M]⁻ | 209.97981 | 138.5 |
Table 4: Predicted Collision Cross Section Values for Various Adducts
These CCS values are particularly useful for ion mobility spectrometry-mass spectrometry (IMS-MS) analyses, providing a means for identification and structural characterization of the compound in complex mixtures.
The mass spectrum of 4-Bromo-2-methyl-1H-benzimidazole typically shows a characteristic isotopic pattern due to the presence of bromine, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) with nearly equal abundance. This creates a distinctive "M" and "M+2" peak pattern with almost equal intensities, serving as a key identifier for brominated compounds.
Synthetic Pathways and Reactions
Chemical Reactivity
The reactivity of 4-Bromo-2-methyl-1H-benzimidazole is primarily governed by:
-
The N-H group in the imidazole ring, which can participate in hydrogen bonding and also serves as a site for N-alkylation reactions.
-
The bromine substituent at the 4-position, which makes the compound valuable in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings.
-
The aromatic system, which can undergo electrophilic aromatic substitution reactions, albeit with regioselectivity influenced by the existing substituents.
Applications and Research Significance
Pharmaceutical Applications
Benzimidazole derivatives are known for their diverse pharmacological activities, including antifungal, antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 4-Bromo-2-methyl-1H-benzimidazole may confer particular biological activities that could be exploited in drug discovery programs.
Notably, similar brominated benzimidazole compounds have been utilized as building blocks in the synthesis of bioactive compounds. For example, brominated imidazole derivatives have been identified as key intermediates in the construction of cathepsin K inhibitors, xanthine oxidase inhibitors, and various other enzyme modulators .
Chemical Research
In chemical research, 4-Bromo-2-methyl-1H-benzimidazole serves as an important intermediate for further functionalization. The bromine substituent provides a reactive handle for introducing various functional groups through transition metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume